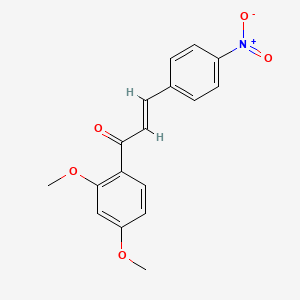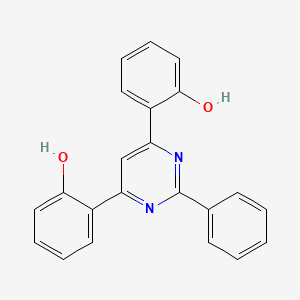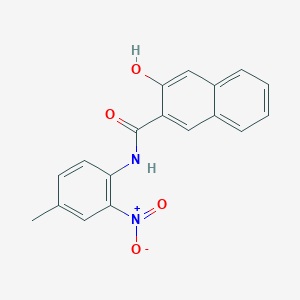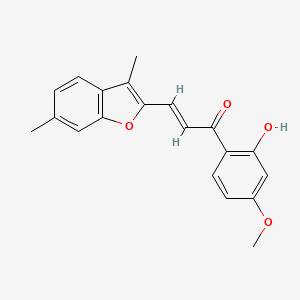
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as DNP, is a yellow crystalline compound that has gained significant attention in the field of scientific research due to its unique chemical properties. DNP is a potent electron transport chain uncoupler that has been extensively studied for its potential use in various fields, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one dissipates the proton gradient by allowing protons to leak across the membrane, which results in the generation of heat instead of ATP. The uncoupling effect of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied, and various mechanisms have been proposed to explain its mode of action.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to increase metabolic rate, oxygen consumption, and heat production. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been shown to improve insulin sensitivity, reduce oxidative stress, and decrease inflammation. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been shown to have toxic effects, including hyperthermia, gastrointestinal disturbance, and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has several advantages as a research tool, including its ability to uncouple oxidative phosphorylation, its low cost, and its availability. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one also has several limitations, including its potential toxicity, its non-specific effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. One potential direction is to develop more potent and selective mitochondrial uncouplers for the treatment of metabolic disorders and neurodegenerative diseases. Another direction is to study the role of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in protein folding and binding. Additionally, further research is needed to understand the toxic effects of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and to develop safer alternatives for research purposes.
Conclusion:
In conclusion, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, or 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, is a yellow crystalline compound that has gained significant attention in the field of scientific research due to its unique chemical properties. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied for its potential use as a mitochondrial uncoupler in the treatment of various diseases and as a research tool to study the electron transport chain and protein folding. However, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one also has toxic effects, and further research is needed to develop safer alternatives for research purposes.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one involves the condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base catalyst. The resulting compound is then purified by recrystallization to obtain pure 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. The synthesis method of 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential use as a mitochondrial uncoupler in the treatment of obesity, diabetes, and neurodegenerative diseases. 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has also been used as a research tool to study the electron transport chain and oxidative phosphorylation. Additionally, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been used as a probe to study the thermodynamics of protein folding and binding.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-14-8-9-15(17(11-14)23-2)16(19)10-5-12-3-6-13(7-4-12)18(20)21/h3-11H,1-2H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZAUGJPNDKBM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)


![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)
![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)

![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)